Phellodendrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

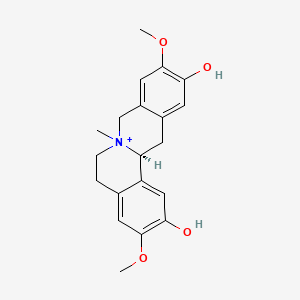

The compound “Phellodendrine” is a complex organic molecule belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This specific compound features multiple functional groups, including methoxy, methyl, and hydroxyl groups, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with an aminoacetaldehyde diethyl acetal.

Functional Group Introduction: Methoxy and hydroxyl groups can be introduced through electrophilic aromatic substitution reactions.

Cyclization: The formation of the tetrahydroisoquinoline structure may involve cyclization reactions under acidic or basic conditions.

Final Modifications: Methylation and other functional group modifications can be achieved using reagents like methyl iodide and sodium hydride.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are common.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of tetrahydro derivatives.

Substitution: Formation of halogenated isoquinolines.

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Phellodendrine is recognized for its potent anti-inflammatory properties. Research indicates that it can modulate several inflammatory pathways, making it a candidate for treating inflammation-related diseases.

- Mechanism of Action : this compound acts on multiple targets, including PTGS1, PTGS2, and HTR1A, influencing signaling pathways such as cAMP and TNF pathways. Studies have shown that this compound significantly reduces levels of pro-inflammatory cytokines like IL-6 and TNF-α in various models .

- Case Study : In a study involving RAW264.7 cells exposed to lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in IL-6 levels and altered mRNA expression of key inflammatory genes . This suggests its potential utility in managing conditions characterized by chronic inflammation.

Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects, particularly concerning major depressive disorder (MDD) and other neurodegenerative conditions.

- Research Insights : A recent study utilized network pharmacology to explore this compound's effects on MDD. The compound was found to regulate neurotransmitter-related targets such as SLC6A4 and MAOA, potentially offering a new direction for antidepressant development .

- Animal Studies : In models of neuropathic pain, this compound demonstrated the ability to alleviate pain by downregulating inflammatory cytokines and promoting neuroprotection through its immunomodulatory effects .

Cancer Therapy

The anticancer potential of this compound has been a focal point in recent pharmacological research.

- Antiproliferative Effects : this compound has shown promising results against various cancer cell lines. It inhibits cell proliferation and induces apoptosis in prostate and pancreatic cancer cells through multiple mechanisms, including modulation of reactive oxygen species and regulation of cell cycle checkpoints .

- Mechanistic Studies : Research indicates that this compound affects angiogenesis and immune response modulation, further supporting its role as a potential therapeutic agent in oncology .

Summary Table of Applications

Mécanisme D'action

The compound’s mechanism of action is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The methoxy and hydroxyl groups can form hydrogen bonds, while the aromatic system can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: A structurally related compound with a simpler aromatic system.

Isoquinoline: The parent compound of the isoquinoline family.

Tetrahydroisoquinoline: A reduced form of isoquinoline with similar structural features.

Uniqueness

The compound’s uniqueness lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable molecule for research and industrial applications.

Activité Biologique

Phellodendrine, a quaternary ammonium alkaloid derived from the bark of the Phellodendron genus, particularly Phellodendron amurense and Phellodendron chinense, has garnered significant attention in both traditional and modern medicine due to its diverse biological activities. This article explores the pharmacological properties, therapeutic potentials, and underlying mechanisms of action of this compound, supported by recent research findings.

Chemical Structure and Properties

This compound is chemically characterized as (7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol. Its structure contributes to its interaction with various biological targets, which is pivotal for its therapeutic effects.

Pharmacological Activities

Recent studies have demonstrated that this compound exhibits a wide range of pharmacological activities:

- Anti-inflammatory Effects : this compound has shown significant anti-inflammatory properties by inhibiting key inflammatory mediators such as NF-κB and cyclooxygenase-2 (COX-2) in various models of inflammation .

- Antioxidant Activity : The compound exhibits strong antioxidant effects by scavenging free radicals and reducing oxidative stress markers .

- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells in pancreatic cancer models through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : this compound has been reported to protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

This compound's biological activities are mediated through several mechanisms:

- Inhibition of Inflammatory Pathways : It downregulates the expression of pro-inflammatory cytokines and enzymes by interfering with signaling pathways like NF-κB and MAPK .

- Modulation of Immune Response : this compound enhances immune responses while also exhibiting immunosuppressive properties in certain contexts, making it useful for conditions like ulcerative colitis and autoimmune disorders .

- Interaction with Enzymes : The compound has been shown to inhibit acetylcholinesterase activity, which may have implications for treating cognitive disorders .

Table 1: Summary of Biological Activities of this compound

Case Study: Effects on Ulcerative Colitis

A study investigated the effects of this compound on ulcerative colitis in animal models. Results indicated that treatment with this compound significantly reduced inflammation and improved histological scores compared to control groups. The mechanism was linked to the downregulation of inflammatory cytokines and enhancement of mucosal healing processes .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is well-distributed in various tissues including the liver, kidneys, and brain. Its bioavailability is influenced by factors such as extraction methods and formulation types used in preparations .

Propriétés

Formule moléculaire |

C20H24NO4+ |

|---|---|

Poids moléculaire |

342.4 g/mol |

Nom IUPAC |

(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol |

InChI |

InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21?/m0/s1 |

Clé InChI |

RBBVPNQTBKHOEQ-BJQOMGFOSA-O |

SMILES isomérique |

C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC |

SMILES canonique |

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC |

Synonymes |

OB-5 compound phallodendrin phellodendrine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.